N-(anilinocarbonothioyl)glutamic acid
Overview
Description
Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It is non-essential in humans, meaning the body can synthesize it. It is also an excitatory neurotransmitter, in fact the most common one in the vertebrate nervous system .
Synthesis Analysis
Glutamic acid is produced naturally in the body and can also be made by fermentation processes using bacteria. For example, the bacterium Corynebacterium glutamicum is known for its ability to produce glutamic acid .
Molecular Structure Analysis
Glutamic acid has a side chain carboxylic acid group, making it a polar, negatively charged molecule at physiological pH . The structure of glutamic acid can be modified to introduce various bioactive ligands .
Chemical Reactions Analysis
Glutamic acid can undergo various chemical reactions. It can form peptide bonds with other amino acids to form proteins. It can also be converted into other molecules, such as gamma-aminobutyric acid (GABA), through enzymatic processes .
Physical and Chemical Properties Analysis
Glutamic acid is a solid at room temperature and is soluble in water . It has a molar mass of approximately 147 g/mol .
Mechanism of Action
Future Directions
Research is ongoing into the use of glutamic acid and its derivatives in various applications. For example, there is interest in using bacteria to produce glutamic acid for industrial purposes . There is also research into the use of glutamic acid in the production of bio-based monomers and other high-value chemicals .
Properties
IUPAC Name |
2-(phenylcarbamothioylamino)pentanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c15-10(16)7-6-9(11(17)18)14-12(19)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16)(H,17,18)(H2,13,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFTHVYEAKALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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